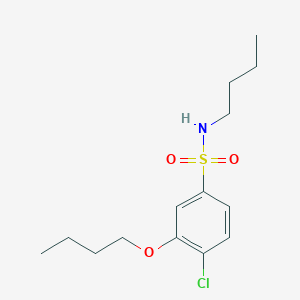

3-butoxy-N-butyl-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-butoxy-N-butyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO3S/c1-3-5-9-16-20(17,18)12-7-8-13(15)14(11-12)19-10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYCNMNWJCMXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-butyl-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine and butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-chlorobenzenesulfonyl chloride reacts with butylamine in the presence of a base (e.g., triethylamine) to form N-butyl-4-chlorobenzenesulfonamide.

Step 2: The intermediate N-butyl-4-chlorobenzenesulfonamide is then reacted with butanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-butyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.

Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids or sulfonates.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

3-butoxy-N-butyl-4-chlorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-butyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-butoxy-N-butyl-4-chlorobenzenesulfonamide with structurally related sulfonamides:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | LogP<sup>a</sup> | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 3-OBu, N-Bu, 4-Cl | 331.85 | 3.2 | 0.15 | 98–102 |

| 4-Chloro-N-methylbenzenesulfonamide | 4-Cl, N-Me | 205.67 | 1.8 | 2.3 | 145–148 |

| 3-Methoxy-N-propyl-4-chlorobenzenesulfonamide | 3-OMe, N-Pr, 4-Cl | 289.75 | 2.5 | 0.8 | 112–115 |

| Celecoxib | 4-SO₂NH₂, 3-CF₃, pyrazole core | 381.37 | 3.5 | 0.02 | 160–163 |

<sup>a</sup>LogP: Partition coefficient (octanol/water), predicting lipophilicity.

Key Observations :

- Lipophilicity : The butoxy and butyl groups in the target compound increase LogP (3.2) compared to shorter-chain analogs like 4-chloro-N-methylbenzenesulfonamide (LogP 1.8). This enhances membrane permeability but reduces aqueous solubility .

- Electronic Effects : The chlorine atom at position 4 stabilizes the sulfonamide’s acidic proton (pKa ~10), facilitating hydrogen bonding with biological targets. This feature is shared with COX-2 inhibitors like celecoxib .

Enzyme Inhibition

- COX-2 Selectivity : The bulky butoxy and butyl groups may confer selectivity for COX-2 over COX-1, similar to celecoxib. In contrast, 4-chloro-N-methylbenzenesulfonamide lacks bulky substituents and shows weaker COX-2 affinity .

- Carbonic Anhydrase (CA) Inhibition : Chlorine substitution at position 4 is critical for CA binding. However, the butoxy group’s steric hindrance may reduce potency compared to unsubstituted analogs like acetazolamide .

Antimicrobial Activity

Sulfonamides with shorter N-alkyl chains (e.g., N-methyl) exhibit stronger antimicrobial effects due to better solubility and bacterial membrane penetration. The target compound’s low solubility (0.15 mg/mL) limits its utility in this domain .

Metabolic and Toxicity Profiles

- Shorter chains (e.g., methoxy) reduce this risk .

- Toxicity : Chlorine atoms in benzenesulfonamides are associated with hepatotoxicity in some analogs, necessitating further toxicokinetic studies for the target compound .

Biological Activity

3-butoxy-N-butyl-4-chlorobenzenesulfonamide is an organic compound classified under benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. Its molecular formula is C14H23ClNO3S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of N-butyl-4-chlorobenzenesulfonamide : This is achieved by reacting 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base, such as triethylamine.

- Addition of Butanol : The intermediate product is then reacted with butanol under acidic conditions to yield the final compound.

Chemical Reactions

The compound is capable of undergoing various chemical reactions, including:

- Substitution Reactions : The chlorine atom in the benzene ring can be substituted by nucleophiles.

- Oxidation Reactions : These can lead to the formation of sulfonic acids or sulfonates.

- Reduction Reactions : This can yield corresponding amines from the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity and altering cellular processes. Though detailed studies are still required to fully elucidate its mechanisms, preliminary findings suggest significant interactions with inflammatory pathways.

Anti-inflammatory Activity

A study explored the anti-inflammatory effects of related compounds and indicated that certain benzyl-substituted derivatives possess significant anti-inflammatory activity by inhibiting neutrophil degranulation and superoxide anion formation. Although direct studies on this compound are needed, its structural features suggest it could exhibit similar properties due to the presence of functional groups known for such activities .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Butoxy and butyl groups, chlorobenzene ring | Potential antimicrobial and anti-inflammatory |

| N-butylbenzenesulfonamide | N-butyl group only | Limited biological activity |

| 3-butoxybenzenesulfonamide | Butoxy group only | Moderate antimicrobial activity |

| 4-chlorobenzenesulfonamide | Chlorine substitution | Antimicrobial properties |

Case Studies

- In vitro Studies : Preliminary in vitro studies on compounds with similar structures have shown promising results in inhibiting bacterial growth, indicating that this compound may possess similar properties.

- Anti-inflammatory Screening : Compounds with structural similarities have been screened for their ability to inhibit inflammatory markers, showing that modifications in the sulfonamide structure can lead to enhanced biological activity.

Q & A

Q. What are the key considerations for synthesizing 3-butoxy-N-butyl-4-chlorobenzenesulfonamide to minimize side reactions?

Synthesis optimization requires strict control of reaction conditions, including inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups, and precise temperature regulation (e.g., 0–5°C for sulfonamide coupling). Solvent choice (e.g., anhydrous DMF or THF) is critical to avoid hydrolysis of intermediates. Multi-step purification using column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., butoxy vs. butyl groups) and detect impurities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 378.12) and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .

Q. How can researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies include:

- Standardized Assays : Use enzyme inhibition protocols (e.g., fixed IC50 measurement conditions).

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR before activity testing .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonamide group’s role in target interactions?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling binding to active-site residues (e.g., Zn²⁺ in carbonic anhydrase). Kinetic studies (e.g., Lineweaver-Burk plots) reveal competitive inhibition patterns. Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≈ −8.5 kcal/mol) .

Q. How do reaction conditions influence the regioselectivity of this compound in substitution reactions?

| Factor | Effect |

|---|---|

| Solvent polarity | Polar aprotic solvents (e.g., DMSO) favor nucleophilic aromatic substitution. |

| Temperature | Higher temps (80–100°C) accelerate SNAr reactions but risk decomposition. |

| Catalysts | Lewis acids (e.g., AlCl₃) enhance electrophilicity at the 4-chloro position. |

| Controlled optimization can achieve >90% regioselectivity for desired products . |

Q. What structural features of this compound contribute to its stability under varying pH conditions?

- Crystal Packing : X-ray data (e.g., triclinic P1 space group, a = 9.556 Å) reveal intermolecular H-bonding networks stabilizing the sulfonamide group.

- Hydrolytic Resistance : The butoxy group’s steric bulk reduces susceptibility to acid-catalyzed hydrolysis at pH < 5 .

Q. How can researchers resolve contradictions in enzyme inhibition potency across studies?

- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., 25°C, pH 7.4).

- Mutagenesis Studies : Identify critical residues (e.g., Thr199 in carbonic anhydrase) affecting binding.

- Crystallographic Data : Validate binding modes using co-crystal structures (PDB ID: 3D12) .

Methodological Recommendations

- Synthetic Protocols : Use Schlenk lines for air-sensitive steps.

- Activity Assays : Include positive controls (e.g., acetazolamide) for enzyme inhibition studies.

- Data Reproducibility : Deposit raw spectral data in repositories like PubChem (CID: [Assign CID post-synthesis]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.